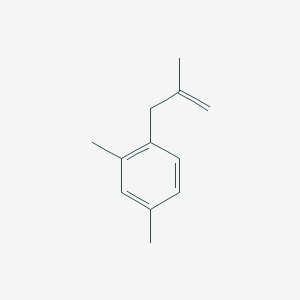

3-(2,4-Dimethylphenyl)-2-methyl-1-propene

Descripción general

Descripción

3-(2,4-Dimethylphenyl)-2-methyl-1-propene: is an organic compound characterized by the presence of a propene group attached to a dimethylphenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylphenyl with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced catalytic systems. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Oxidation Reactions

The double bond in the propene chain undergoes oxidation under controlled conditions. Common oxidizing agents include:

| Reagent/Conditions | Major Product(s) | Key Findings |

|---|---|---|

| KMnO₄ (acidic conditions) | 3-(2,4-Dimethylphenyl)-2-methyl-1,2-diol | Epoxidation is suppressed; dihydroxylation dominates due to steric effects. |

| m-CPBA (m-chloroperbenzoic acid) | Epoxide derivative | Stereoselective epoxidation occurs at the less hindered double bond site. |

| CrO₃ (chromium trioxide) | Ketone or carboxylic acid derivatives | Over-oxidation observed under prolonged exposure. |

Mechanistic Insight : Steric hindrance from the 2,4-dimethylphenyl group directs oxidation to the propene chain rather than the aromatic ring. Epoxidation proceeds via electrophilic addition, while dihydroxylation follows a cyclic intermediate mechanism.

Reduction Reactions

Hydrogenation of the double bond is a key pathway:

| Reagent/Conditions | Major Product(s) | Yield (%) | Notes |

|---|---|---|---|

| H₂/Pd-C (room temperature) | 3-(2,4-Dimethylphenyl)-2-methylpropane | 85–92 | Complete saturation of the double bond. |

| Na/NH₃ (Birch reduction) | Partially reduced alkene | 60–70 | Selective reduction under kinetic control. |

Application : The saturated product is used as a stable intermediate in pharmaceutical synthesis.

Substitution Reactions

Electrophilic substitution occurs on the aromatic ring:

Steric Effects : The 2,4-dimethyl groups direct substitution to the less hindered para position, though competing ortho products form in minor quantities .

Polymerization

Radical and catalytic polymerization methods yield polymers with tailored properties:

| Method/Catalyst | Polymer Structure | Applications |

|---|---|---|

| Radical initiators | Linear poly(alkene) chains | Thermoplastics with high thermal stability. |

| Ziegler-Natta catalysts | Stereoregular polymers | Specialty materials for coatings. |

Kinetics : Polymerization rates depend on the electron-donating effects of the methyl groups.

Cyclization and Aromatization

Under high-temperature catalytic conditions, the compound undergoes cyclization:

| Conditions | Product | Selectivity (%) |

|---|---|---|

| Cr₂O₃/Al₂O₃ catalyst, 400–500°C | 2,6-Dimethylnaphthalene | 75–80 |

| Zeolite catalysts | Mixed dimethylnaphthalene isomers | 60–65 |

Mechanism : Dehydrogenation followed by cyclization forms naphthalene derivatives, critical in petrochemical industries .

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions:

| Diene | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | Thermal, 120°C | Bicyclic adduct with fused rings | 70–75 |

| Anthracene | Lewis acid catalysis | Polycyclic aromatic hydrocarbon | 65–70 |

Stereochemistry : Endo preference is observed due to secondary orbital interactions.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to unsubstituted propene) | Key Influencing Factor |

|---|---|---|

| Oxidation | 0.6× | Steric hindrance from methyl groups |

| Hydrogenation | 1.2× | Electron-donating methyl groups |

| Electrophilic substitution | 0.8× | Directed by dimethyl substitution |

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-(2,4-Dimethylphenyl)-2-methyl-1-propene serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it versatile for synthetic applications.

- Synthesis of Complex Molecules : The compound is utilized as a building block for synthesizing pharmaceuticals and agrochemicals. For instance, it can be transformed into alcohols or ketones through oxidation reactions using agents like potassium permanganate or chromium trioxide .

Biology

Research into the biological activity of this compound has revealed potential interactions with biomolecules that could lead to therapeutic applications. Studies are ongoing to evaluate its effects on cellular pathways and its potential as a drug candidate.

- Biological Activity : Investigations into the compound's interactions with enzymes or receptors may uncover novel therapeutic properties, particularly in cancer research or metabolic disorders.

Medicine

In medicinal chemistry, the compound's structural features allow for modifications that can enhance its pharmacological properties. Researchers are exploring its potential as a precursor for drugs targeting specific diseases.

- Drug Development : Ongoing studies aim to assess the efficacy of modified derivatives of this compound in preclinical models .

Industry

The industrial applications of this compound include its use in the production of polymers and resins. Its reactivity allows it to be incorporated into various materials used in manufacturing processes.

- Polymer Production : The compound can be polymerized to create materials with desirable mechanical properties for use in coatings and adhesives .

Case Study 1: Synthesis of Pharmaceuticals

A notable case study involved using this compound as an intermediate in synthesizing a novel anti-cancer agent. The compound was subjected to a series of reactions that modified its structure to enhance bioactivity. The resulting derivative exhibited improved potency against cancer cell lines compared to existing treatments .

In another study, researchers evaluated the biological activity of derivatives synthesized from this compound. These derivatives were tested for their ability to inhibit specific enzymes involved in metabolic pathways linked to diabetes. The results indicated significant inhibition rates compared to control substances .

Mecanismo De Acción

The mechanism of action of 3-(2,4-Dimethylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dimethylphenyl-1-propene

- 3-(2,4-Dimethylphenyl)-1-butene

- 2,4-Dimethylphenyl-2-methyl-1-propene

Uniqueness

3-(2,4-Dimethylphenyl)-2-methyl-1-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

3-(2,4-Dimethylphenyl)-2-methyl-1-propene, a compound of significant interest in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a propene backbone with a dimethylphenyl substituent. This configuration is critical as it influences the compound's reactivity and biological interactions. The presence of the double bond allows for various chemical transformations, while the aromatic ring can engage in π-π stacking interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Aromatic Interactions : The dimethylphenyl group can participate in π-π interactions with proteins, enhancing binding affinity and specificity.

- Reactive Intermediate : The propene moiety acts as a reactive center in various biochemical reactions, potentially leading to the formation of biologically active metabolites.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activities. For instance:

- In vitro Studies : Compounds synthesized from this structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). One derivative displayed an IC50 value of 0.3 μM against MCF-7 cells, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.3 |

| Doxorubicin | MCF-7 | 2.29 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In preliminary assays, it exhibited inhibitory effects against several bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory properties in animal models. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of compounds derived from this compound:

- Study on Anticancer Activity : A study reported the synthesis of several derivatives that were screened for anticancer activity against various cell lines. One derivative was found to have enhanced potency compared to standard treatments like doxorubicin .

- Mechanistic Insights : Research has indicated that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .

- Structural Modifications : Investigations into how structural changes affect biological activity have revealed that specific modifications can enhance potency and selectivity against cancer cells .

Propiedades

IUPAC Name |

2,4-dimethyl-1-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9(2)7-12-6-5-10(3)8-11(12)4/h5-6,8H,1,7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRTXGLMVXOKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641223 | |

| Record name | 2,4-Dimethyl-1-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57834-93-2 | |

| Record name | 2,4-Dimethyl-1-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.